DIM-C-pPhOCH3

Description

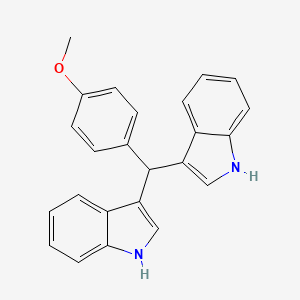

Structure

3D Structure

Properties

IUPAC Name |

3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCMKJAXOIFTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463916 | |

| Record name | DIM-C-pPhOCH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33985-68-1 | |

| Record name | DIM-C-pPhOCH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) is a synthetic derivative of diindolylmethane (DIM) that has demonstrated significant anti-neoplastic properties. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an agonist of the orphan nuclear receptor Nur77 (NR4A1/TR3). Activation of Nur77 by this compound initiates a cascade of events culminating in the induction of apoptosis in various cancer cell lines, including pancreatic, colon, and bladder cancers.[1] The primary mechanism involves the upregulation of pro-apoptotic genes and the activation of the extrinsic apoptotic pathway. This document provides a comprehensive overview of the signaling pathways, quantitative data on its biological effects, and detailed experimental protocols relevant to the study of this compound.

Introduction

This compound is a member of a class of compounds known as C-substituted diindolylmethanes (C-DIMs). It has emerged as a potent anti-cancer agent that selectively induces apoptosis in tumor cells with minimal effects on normal cells.[2] The primary molecular target of this compound is the orphan nuclear receptor Nur77.[3][4][5] Nur77 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. In the context of cancer, the activation of Nur77 by this compound triggers a pro-apoptotic response, making it a promising candidate for therapeutic development.

Mechanism of Action: Nur77 Agonism and Induction of Apoptosis

The principal mechanism of action of this compound is its function as a Nur77 agonist. This interaction initiates a signaling cascade that leads to programmed cell death through both Nur77-dependent and -independent pathways.

Nur77-Dependent Pathway

Upon binding to Nur77, this compound promotes the transcriptional activation of several pro-apoptotic genes. Microarray analyses have revealed that this compound treatment leads to the upregulation of genes associated with growth inhibition and apoptosis. Key among these are:

-

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL): A cytokine that induces apoptosis upon binding to its death receptors.

-

Fas Ligand (FasL): Another key protein in the extrinsic apoptosis pathway.

-

Activating Transcription Factor 3 (ATF3): A transcription factor that has been shown to be essential for the induction of TRAIL by this compound.

-

p21: A cyclin-dependent kinase inhibitor that can induce cell cycle arrest and apoptosis.

The induction of these genes, particularly TRAIL and FasL, strongly indicates the activation of the extrinsic pathway of apoptosis. This pathway is initiated by the binding of these ligands to their respective death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade.

Caspase Activation

Treatment of cancer cells with this compound leads to the activation of the initiator caspase-8, which is a hallmark of the extrinsic apoptotic pathway. Activated caspase-8 then cleaves and activates the executioner caspases-3 and -7. These executioner caspases are responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological effects of this compound and its closely related analog, DIM-C-pPhOH. It is important to note that DIM-C-pPhOH acts as a Nur77 antagonist, highlighting the critical role of the methoxy group in the agonist activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| L3.6pL | Pancreatic | 10, 15, 20 | Induction of cleaved PARP and activated caspases 3, 7, and 8 | |

| RKO | Colon | 10 | Inhibition of cell growth, induction of PARP cleavage and cleavage of caspases 3, 8, and 9 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Xenograft | Dosage | Effect | Reference |

| Athymic nude mice | RKO cells | 25 mg/kg/day | Significant decrease in tumor volume and weight |

Table 3: IC50 Values for the Nur77 Antagonist Analog DIM-C-pPhOH

| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference | |---|---|---|---|---| | RKO | Colon | 21.2 | | | SW480 | Colon | 21.4 | |

Experimental Protocols

Western Blot Analysis for Apoptosis Markers

This protocol describes the general procedure for detecting the cleavage of caspases and PARP, which are indicative of apoptosis.

-

Cell Culture and Treatment: Plate cancer cells (e.g., L3.6pL or RKO) in appropriate culture dishes and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 10, 15, 20 µM) or DMSO as a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for cleaved caspase-3, cleaved caspase-7, cleaved caspase-8, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Microarray Analysis for Gene Expression Profiling

This protocol outlines the general steps for identifying genes regulated by this compound.

-

Cell Treatment and RNA Extraction: Treat cancer cells (e.g., L3.6pL) with this compound (e.g., 15 µM) or DMSO for a specific duration (e.g., 6 hours). Extract total RNA using a suitable kit.

-

RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer and an Agilent Bioanalyzer.

-

cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the total RNA using a labeling kit.

-

Hybridization: Hybridize the labeled cRNA to a whole genome microarray chip (e.g., CodeLink Whole Genome Bioarrays).

-

Scanning and Data Acquisition: Scan the microarray chip to detect the signal intensities.

-

Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups. GeneSpring software or similar platforms can be used for this purpose.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

References

An In-depth Technical Guide to DIM-C-pPhOCH3 as a Nur77 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3′-indyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic derivative of diindolylmethane (DIM) that has garnered significant interest as a potent agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). Nur77 is a transcription factor implicated in diverse cellular processes, including apoptosis, proliferation, and inflammation. In many cancer types, the expression and subcellular localization of Nur77 are dysregulated. This compound has been shown to activate the nuclear pool of Nur77, leading to the induction of apoptosis in various cancer cell lines, including those of pancreatic and colon origin. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing its effects on Nur77-dependent and -independent signaling pathways, and provides detailed experimental protocols for its study.

Introduction

The orphan nuclear receptor Nur77 is a unique therapeutic target in oncology due to its dual roles in cell survival and apoptosis, which are dictated by its subcellular localization. While cytoplasmic Nur77 can promote apoptosis by translocating to the mitochondria, nuclear Nur77's function is more complex and can be context-dependent.[1][2] this compound has emerged as a valuable chemical tool to probe the pro-apoptotic functions of nuclear Nur77.[3][4] This compound activates Nur77-dependent transcriptional programs that ultimately lead to cancer cell death.[3] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound.

Chemical Properties

| Property | Value |

| Chemical Name | 1,1-bis(3′-indyl)-1-(p-methoxyphenyl)methane |

| Synonyms | C-DIM5 |

| Molecular Formula | C24H20N2O |

| Molecular Weight | 352.43 g/mol |

| CAS Number | 33985-68-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its primary anti-cancer effects through the activation of nuclear Nur77. Unlike other stimuli that may induce the translocation of Nur77 from the nucleus to the mitochondria to initiate apoptosis, this compound's activity is largely dependent on the nuclear functions of the receptor.

Nur77-Dependent Apoptotic Pathway

Activation of nuclear Nur77 by this compound initiates a transcriptional cascade that upregulates the expression of several pro-apoptotic genes. Key among these are Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). The induction of TRAIL has been shown to be dependent on the transcription factor Activating Transcription Factor 3 (ATF3), whose expression is also induced by this compound in a Nur77-dependent manner. This signaling cascade ultimately leads to the activation of the extrinsic apoptotic pathway, involving the cleavage and activation of caspase-8 and downstream executioner caspases like caspase-3 and -7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and apoptosis.

Figure 1: Nur77-Dependent Apoptotic Signaling Pathway.

Nur77-Independent Apoptotic Pathway

In addition to its Nur77-dependent activities, this compound can also induce apoptosis through pathways independent of Nur77. This involves the translocation of Nur77 to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction is thought to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c from the mitochondria and subsequent activation of the intrinsic apoptotic pathway.

Figure 2: Nur77-Independent Mitochondrial Apoptotic Pathway.

Quantitative Data

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Citation |

| RKO | Colon | Cell Proliferation | 10 | Inhibition of cell growth after 24, 48, and 72 hours. | |

| L3.6pL | Pancreatic | Cell Proliferation | 10, 15, 20 | Significant decrease in cell growth at 24, 48, and 72 hours. | |

| Panc28 | Pancreatic | Cell Proliferation | Not specified | Comparable growth inhibition to L3.6pL cells. | |

| MiaPaCa-2 | Pancreatic | Cell Proliferation | Not specified | Comparable growth inhibition to L3.6pL cells. |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Cell Line | Animal Model | Dosage | Effect | Citation |

| Colon | RKO | Athymic Nude Mice (Xenograft) | 25 mg/kg/day (oral gavage) | Significant decrease in tumor volume and weight. |

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of pancreatic cancer cells.

Figure 3: Workflow for MTT Cell Viability Assay.

Materials:

-

Pancreatic cancer cell line (e.g., L3.6pL, Panc-28, MiaPaCa-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final concentrations should typically range from 1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of cleaved PARP, cleaved caspase-3, and TRAIL in cancer cells treated with this compound.

Materials:

-

Cancer cell line (e.g., RKO, L3.6pL)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-TRAIL, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 10-20 µM) or vehicle control for the desired time (e.g., 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol outlines the establishment of an orthotopic pancreatic cancer model and treatment with this compound.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Pancreatic cancer cells (e.g., L3.6pL)

-

Matrigel

-

This compound

-

Corn oil (vehicle)

-

Surgical instruments

-

Anesthesia

Procedure:

-

Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel on ice.

-

Anesthetize the mice.

-

Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

-

Inject 1 x 10^6 cells in a 50 µL volume into the tail of the pancreas.

-

Close the incision with sutures.

-

Allow tumors to establish for 7-10 days.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg/day) or vehicle (corn oil) daily via oral gavage.

-

Monitor tumor growth using calipers or an in vivo imaging system.

-

At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that targets the orphan nuclear receptor Nur77 to induce apoptosis in cancer cells. Its mechanism of action, primarily through the activation of nuclear Nur77 and the subsequent induction of pro-apoptotic gene expression, provides a clear rationale for its anti-cancer effects. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of this compound and to explore the complex biology of Nur77 in cancer. Further studies are warranted to determine the precise binding kinetics of this compound with Nur77 and to expand the evaluation of its efficacy in a broader range of preclinical cancer models.

References

- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DIM-C-pPhOCH3 in Apoptosis Induction: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its pro-apoptotic activity, focusing on its role as an agonist for the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). We consolidate key quantitative data, detail essential experimental protocols for investigating its effects, and present signaling pathways and workflows through standardized visualizations.

Core Mechanism of Action: Activation of NR4A1/TR3

This compound exerts its primary anti-cancer effects by functioning as a potent agonist of the nuclear receptor NR4A1 (TR3).[1][2] In many cancers, including pancreatic cancer, NR4A1 is overexpressed.[3][4][5] Upon activation by this compound, nuclear TR3 orchestrates a transcriptional program that inhibits cell growth and robustly induces apoptosis. This activation leads to the upregulation of a suite of pro-apoptotic and growth-inhibitory genes, initiating a cascade of events culminating in programmed cell death. While the TR3-dependent pathway is central, evidence also suggests that this compound can induce apoptosis through Nur77-independent mechanisms.

The activation of TR3 by this compound initiates the extrinsic pathway of apoptosis. This involves the significant upregulation of key death ligands, including Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). The induction of TRAIL is notably dependent on Activating Transcription Factor 3 (ATF3), another gene whose expression is increased by this compound in a TR3-dependent manner.

This upregulation of death ligands leads to the activation of the caspase cascade. Specifically, the engagement of death receptors by TRAIL and FasL triggers the cleavage and activation of initiator caspase-8. Activated caspase-8 then proceeds to activate executioner caspases, such as caspase-3 and caspase-7. The activation of these executioner caspases is a point of no return in the apoptotic process. One of their key substrates is Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspases is a definitive hallmark of apoptosis, and this event is consistently observed in cells treated with this compound.

Quantitative Data Summary

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified in both in vitro and in vivo models.

Table 1: Summary of In Vitro Efficacy

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Key Observations | Reference |

| L3.6pL | Pancreatic | 10, 15, 20 | 24, 48, 72 | Significant growth inhibition; Concentration-dependent increase in cleaved PARP and cleaved caspases-3, -7, -8. | |

| Panc28 | Pancreatic | 10 - 20 | 24, 48, 72 | Significant decrease in cell growth. | |

| MiaPaca-2 | Pancreatic | 10 - 20 | 24, 48, 72 | Significant decrease in cell growth. | |

| RKO | Colon | 10, 12.5 | 48, 72 | Growth inhibition; Induction of PARP cleavage, cleaved caspases-3, -8, -9. |

Table 2: Summary of In Vivo Efficacy

| Animal Model | Cancer Cell Xenograft | Dosage | Treatment Duration | Key Outcomes | Reference |

| Male Athymic Nude Mice | L3.6pL (Pancreatic) | 25 mg/kg/day (oral) | Not specified | Significant inhibition of tumor volume and weight; Increased cleaved caspase-3 in tumors. | |

| Male Athymic Nude Mice | RKO (Colon) | 25 mg/kg/day (oral) | Not specified | Significant decrease in tumor volumes and final tumor weights compared to control. |

Key Experimental Protocols

The following section details the methodologies for essential experiments used to characterize the pro-apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human pancreatic (L3.6pL, Panc28, MiaPaca-2) or colon (RKO) cancer cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 10-20 µM) or DMSO as a vehicle control.

Western Blot Analysis for Apoptotic Markers

This technique is fundamental for detecting the cleavage of caspases and PARP, which signifies apoptotic activity.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved caspase-7, cleaved caspase-8, and cleaved PARP. An antibody for a housekeeping protein like β-actin is used as a loading control.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis via Real-Time PCR

This method is used to quantify the induction of TR3-dependent genes.

-

RNA Isolation: Following treatment with this compound (e.g., 15 µM for 6 hours), total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for quantitative PCR with gene-specific primers for targets like TRAIL, FasL, ATF3, p21, and a housekeeping gene (e.g., TATA-binding protein) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Male athymic nude mice (e.g., 7-8 weeks old) are typically used.

-

Tumor Implantation: Cancer cells (e.g., 1-2 x 10^6 L3.6pL cells) are injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives daily oral gavage of this compound (e.g., 25 mg/kg/day) dissolved in a vehicle like corn oil. The control group receives only the vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width^2) / 2.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue is fixed in formalin for histopathological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to detect apoptotic markers like cleaved caspase-3.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis primarily through the activation of the nuclear receptor NR4A1/TR3. Its mechanism involves a TR3-dependent transcriptional upregulation of pro-apoptotic genes, including the death ligands TRAIL and FasL, which initiate the extrinsic apoptosis pathway. This leads to the activation of a caspase cascade and subsequent cleavage of PARP, culminating in cell death. The compound has demonstrated significant efficacy in both cell culture and animal models of pancreatic and colon cancer. The detailed protocols and consolidated data presented in this guide provide a robust framework for researchers and drug developers to further explore the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Anticancer Potential of DIM-C-pPhOCH3: A Technical Overview for Researchers

A comprehensive guide to the mechanisms and effects of a promising Nur77 agonist in oncology research.

Introduction: 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic analog of diindolylmethane (DIM). It has garnered significant attention in cancer research as a potent agonist of the nuclear receptor TR3 (NR4A1 or Nur77).[1][2][3] Overexpression of NR4A1 is observed in several tumors, and its activation by this compound has been shown to inhibit cancer cell proliferation and induce apoptosis, making it a promising candidate for further investigation in oncology drug development.[1] This technical guide provides a detailed overview of the effects of this compound on various cancer cell lines, its mechanism of action, and the experimental protocols used to elucidate its anticancer properties.

Quantitative Data on the Effects of this compound on Cancer Cell Lines

The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.

Table 1: Inhibition of Cancer Cell Growth by this compound

| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Effect |

| L3.6pL | Pancreatic | 10, 15, 20 | 24, 48, 72 | Significant decrease in cell growth at all time points. |

| Panc28 | Pancreatic | Not specified | Not specified | Inhibition of cell growth. |

| MiaPaca-2 | Pancreatic | Not specified | Not specified | Inhibition of cell growth. |

| RKO | Colon | 10 | 24, 48, 72 | Inhibition of cell growth, with maximum effect at 72 hours. |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Apoptotic Markers |

| L3.6pL | Pancreatic | Not specified | Not specified | Induction of apoptosis. |

| RKO | Colon | Not specified | 48, 72 | PARP cleavage, cleavage of caspase-3, -8, and -9. |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosage | Treatment Duration | Effect |

| L3.6pL cells in athymic nude mice | Pancreatic | Not specified | Not specified | Inhibition of pancreatic tumor growth and induction of apoptosis in tumors. |

| RKO cells in athymic nude mice | Colon | 25 mg/kg/day | Not specified | Significant decrease in tumor volumes and final tumor weights. |

Signaling Pathways Modulated by this compound

This compound primarily exerts its anticancer effects through the activation of the nuclear receptor TR3 (NR4A1). This activation triggers a cascade of downstream events leading to apoptosis. Additionally, TR3-independent mechanisms involving endoplasmic reticulum stress have been reported.

TR3-Dependent Apoptotic Pathway

The activation of nuclear TR3 by this compound induces the expression of several pro-apoptotic genes. This signaling cascade is a key mechanism for its anticancer activity.

Caption: TR3-dependent signaling pathway of this compound.

TR3-Independent Apoptotic Pathway

This compound can also induce apoptosis through pathways independent of TR3 activation, primarily involving the induction of endoplasmic reticulum (ER) stress and the activation of c-Jun N-terminal kinase (JNK).

Caption: TR3-independent signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Culture and Treatment

-

Cell Lines: L3.6pL, Panc28, MiaPaca-2 (pancreatic cancer), and RKO (colon cancer) cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is typically dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in the cell culture medium to the desired final concentrations (e.g., 10, 15, 20 µM). Control cells are treated with an equivalent amount of DMSO.

Cell Growth and Viability Assays

-

Methodology: Cells are seeded in multi-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound or DMSO for specified time periods (e.g., 24, 48, 72 hours). Cell viability can be assessed using methods such as the MTT assay or by direct cell counting using a hemocytometer or an automated cell counter.

Apoptosis Assays

-

Western Blot for Caspase Cleavage and PARP Cleavage:

-

Cells are treated with this compound for the desired time.

-

Whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, -8, -9, and cleaved PARP.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Annexin V Staining: Apoptosis can also be quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

Gene Expression Analysis

-

Microarray Analysis:

-

L3.6pL pancreatic cancer cells are treated with this compound or DMSO.

-

Total RNA is isolated from the cells using a suitable kit.

-

The quality and integrity of the RNA are assessed.

-

The RNA is then processed, labeled, and hybridized to a whole genome bioarray (e.g., CodeLink Whole Genome Bioarrays).

-

The arrays are scanned, and the data is analyzed using appropriate software (e.g., GeneSpring) to identify differentially expressed genes.

-

-

RNA Interference (siRNA):

-

To confirm the role of TR3 in mediating the effects of this compound, cells can be transfected with siRNA targeting TR3 or a non-targeting control siRNA.

-

Following transfection, the cells are treated with this compound.

-

The effects on gene expression and apoptosis are then compared between the TR3-knockdown and control cells to determine if the observed effects are TR3-dependent.

-

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Implantation: Cancer cells (e.g., L3.6pL or RKO) are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives daily administration of this compound (e.g., 25 mg/kg) via a suitable route (e.g., oral gavage), while the control group receives the vehicle (e.g., corn oil).

-

Tumor Measurement: Tumor size is measured regularly with calipers, and tumor volume is calculated.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumors can also be processed for further analysis, such as immunohistochemistry to detect markers of apoptosis.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant anticancer activity in preclinical models of pancreatic and colon cancer. Its ability to induce apoptosis through both TR3-dependent and -independent pathways highlights its potential as a multi-mechanistic therapeutic agent. The data and protocols summarized in this guide provide a solid foundation for further research into the clinical translation of this promising compound. Future studies should focus on elucidating its efficacy in a broader range of cancer types, optimizing its pharmacokinetic and pharmacodynamic properties, and identifying predictive biomarkers for patient stratification.

References

- 1. Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Preliminary Efficacy of DIM-C-pPhOCH3: A Technical Overview for Drug Development Professionals

Introduction

1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic analog of diindolylmethane (DIM).[1] Emerging preclinical evidence highlights its potential as an anti-neoplastic agent, primarily through its function as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[2] This technical guide provides a comprehensive summary of the preliminary efficacy data, experimental methodologies, and associated signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The anti-cancer effects of this compound have been quantified in various cancer cell lines, particularly in pancreatic and colon cancer models. The data below summarizes key findings from these preliminary studies.

In Vitro Efficacy: Pancreatic Cancer

| Cell Line | Assay | Concentration (µM) | Time Point | Result | Citation |

| L3.6pL | Cell Growth | 10, 15, 20 | 24, 48, 72 h | Significant decrease in cell growth at all time points | [1] |

| L3.6pL | Apoptosis (Cleaved PARP & Caspases) | 10, 15, 20 | 48 h | Concentration-dependent increase in cleaved PARP and activated caspases | [1] |

| L3.6pL | Protein Expression (TRAIL & FasL) | 10 | 32-64 h | Induction of TRAIL and FasL | |

| L3.6pL | Protein Expression (TRAIL & FasL) | 20 | 16-32 h | Induction of TRAIL and FasL |

In Vitro Efficacy: Colon Cancer

| Cell Line | Assay | Concentration (µM) | Time Point | Result | Citation |

| RKO | Cell Growth | 10 | 24, 48, 72 h | Inhibition of cell growth, maximal at 72 h | |

| RKO | Apoptosis (PARP, Caspase-3, -8, -9 cleavage) | Not specified | 72 h | Induction of apoptosis markers | |

| RKO | Apoptosis (PARP cleavage) | Not specified | 48 h | Induction of PARP cleavage |

In Vivo Efficacy: Xenograft Models

| Cancer Type | Animal Model | Treatment Dose | Duration | Outcome | Citation |

| Pancreatic Cancer (L3.6pL cells) | Male athymic nude mice | 25 mg/kg/day | Not specified | Inhibition of tumor growth | |

| Colon Cancer (RKO cells) | Male athymic nude mice | 25 mg/kg/day | 21 days | Significant decrease in tumor volume and weight |

Signaling Pathways and Mechanism of Action

This compound primarily functions as a Nur77 agonist, inducing apoptosis in cancer cells through both Nur77-dependent and -independent pathways.

Nur77-Dependent Apoptotic Pathway

Upon activation by this compound, nuclear Nur77 (TR3) initiates a signaling cascade leading to apoptosis. This involves the induction of several pro-apoptotic genes. A key pathway involves the upregulation of Activating Transcription Factor 3 (ATF3), which in turn induces the expression of TNF-related apoptosis-inducing ligand (TRAIL). Additionally, Nur77 activation leads to the induction of Fas Ligand (FasL). Both TRAIL and FasL are critical ligands for the extrinsic apoptosis pathway.

Caption: Nur77-Dependent Apoptotic Pathway of this compound.

Nur77-Independent Apoptotic Pathway

This compound also triggers apoptosis through mechanisms independent of Nur77 activation. These pathways involve the activation of kinases and the induction of endoplasmic reticulum (ER) stress. This dual-pathway mechanism of action distinguishes it from other apoptosis-inducing agents that solely rely on the nuclear export of TR3.

Caption: Nur77-Independent Apoptotic Pathways of this compound.

Experimental Protocols

The following sections detail the generalized methodologies employed in the preliminary studies of this compound.

Cell Culture and Treatment

Pancreatic (L3.6pL) and colon (RKO) cancer cell lines were cultured in appropriate media. For experimental assays, cells were treated with varying concentrations of this compound (typically 10-20 µM) or a DMSO solvent control for specified durations (2 to 72 hours).

Gene Expression Analysis (Microarray)

To identify genes modulated by this compound, whole-genome bioarrays were utilized. L3.6pL or RKO cells were treated with this compound (e.g., 15 µM for L3.6pL, 12.5 µM for RKO) for short durations (2 and 6 hours). RNA was subsequently isolated and analyzed using Codelink Whole Genome Bioarrays.

Western Blot Analysis

To assess protein expression levels, whole-cell lysates were prepared from treated and control cells. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against proteins of interest (e.g., cleaved PARP, activated caspases, TRAIL, FasL).

In Vivo Xenograft Studies

Male athymic nude mice (7-8 weeks old) were used for xenograft models. Cancer cells (L3.6pL or RKO) were implanted, and tumors were allowed to become palpable. Mice were then randomized into control and treatment groups. The treatment group received daily oral gavage of this compound (25 mg/kg/day) dissolved in corn oil for a specified period (e.g., 21 days for RKO model). Tumor volume and weight were measured to determine efficacy.

References

The Dichotomous Interaction of DIM-C-pPhOCH3 with Nuclear Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a synthetic derivative of 3,3'-diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables. DIM and its analogs, including this compound, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. These compounds are known to interact with the nuclear receptor subfamily 4 group A (NR4A), which includes NR4A1 (Nur77, TR3), NR4A2 (Nurr1), and NR4A3 (NOR1). This technical guide provides an in-depth analysis of the interaction between this compound and these nuclear receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Interaction with the NR4A Subfamily

The NR4A subfamily of nuclear receptors are orphan receptors, meaning their endogenous ligands have not been definitively identified. They play crucial roles in a variety of cellular processes, including proliferation, apoptosis, and inflammation.

This compound has been identified as a Nur77 (NR4A1) agonist .[1][2][3] This is in contrast to its closely related analog, DIM-C-pPhOH, which acts as an NR4A1 antagonist .[4][5] The agonist activity of this compound is primarily associated with the induction of apoptosis in cancer cells through nuclear receptor-dependent pathways.

Interestingly, a fluorescence-based binding assay demonstrated that the methoxy (OCH3) analog, this compound, did not exhibit direct binding to the ligand-binding domain of NR4A1. This suggests that its agonist activity may be mediated through indirect mechanisms or interactions with other cellular components that in turn activate NR4A1.

Quantitative Data Summary

While direct binding affinity data for this compound is not available, studies on analogous compounds provide context for the interaction of this class of molecules with NR4A1. The following table summarizes the binding affinities (Kd) for several p-substituted phenyl C-DIMs with the NR4A1 ligand-binding domain, as determined by a fluorescence binding assay. Additionally, IC50 values for cell proliferation inhibition by the antagonist DIM-C-pPhOH are included for comparison.

| Compound | Substitution | Binding Affinity (Kd) with NR4A1-LBD | Cell Proliferation IC50 (48h) | Cell Line |

| DIM-C-pPhOH | p-OH | 0.1 µM | 21.2 µM | RKO |

| 21.4 µM | SW480 | |||

| 13.6 µM | ACHN | |||

| 13.0 µM | 786-O | |||

| DIM-C-pPhBr | p-Br | 0.74 µM | Not Reported | |

| DIM-C-pPhCl | p-Cl | 0.35 µM | Not Reported | |

| DIM-C-pPhCF3 | p-CF3 | 0.25 µM | Not Reported | |

| This compound | p-OCH3 | No Binding Detected | Not Reported |

Signaling Pathways

The interaction of this compound and its analogs with the NR4A subfamily triggers distinct downstream signaling cascades. As an agonist, this compound primarily activates apoptotic pathways. In contrast, the antagonist DIM-C-pPhOH is known to inhibit pro-survival pathways like mTOR signaling.

This compound-Induced Apoptosis Pathway

This compound promotes apoptosis in cancer cells through an NR4A1-dependent mechanism that involves the upregulation of pro-apoptotic genes. This pathway is characterized by the induction of the extrinsic apoptosis pathway.

DIM-C-pPhOH-Inhibited mTOR Signaling Pathway

The NR4A1 antagonist DIM-C-pPhOH inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation. This inhibition is mediated through a p53-dependent mechanism.

Experimental Protocols

Luciferase Reporter Assay for NR4A1 Activation

This protocol provides a general framework for assessing the activation of NR4A1 by compounds like this compound using a luciferase reporter gene assay.

Objective: To determine if a test compound can activate the transcriptional activity of NR4A1.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Opti-MEM

-

Lipofectamine 2000 (or similar transfection reagent)

-

pBind-NR4A1 expression vector (containing the GAL4 DNA-binding domain fused to the NR4A1 ligand-binding domain)

-

pG5-luc reporter vector (containing GAL4 upstream activating sequences driving firefly luciferase expression)

-

pRL-TK control vector (expressing Renilla luciferase for normalization)

-

This compound (or other test compounds)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of pBind-NR4A1, 50 ng of pG5-luc, and 5 ng of pRL-TK.

-

In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and Lipofectamine 2000 mixtures and incubate at room temperature for 20 minutes.

-

Add 20 µL of the transfection complex to each well.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.

Fluorescence Polarization Assay for Nuclear Receptor Binding

This protocol outlines a general method for determining the binding of a compound to a nuclear receptor ligand-binding domain (LBD) using fluorescence polarization.

Objective: To quantify the binding affinity (Kd) of a test compound to the NR4A1-LBD.

Materials:

-

Purified NR4A1-LBD (e.g., His-tagged)

-

Fluorescently labeled ligand (tracer) with known affinity for NR4A1-LBD

-

Assay buffer (e.g., phosphate buffer with 0.01% Tween-20)

-

This compound (or other test compounds)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of NR4A1-LBD at twice the final desired concentration in the assay buffer.

-

Prepare a solution of the fluorescent tracer at twice the final desired concentration in the assay buffer.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

-

Assay Setup:

-

Add a constant volume of the NR4A1-LBD solution to each well.

-

Add the serially diluted test compound to the wells.

-

Add the fluorescent tracer to all wells to initiate the binding reaction.

-

Include control wells with no receptor (for background) and no competitor (for maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent tracer.

-

Conclusion

This compound represents an intriguing modulator of the NR4A nuclear receptor subfamily. While it is characterized as a Nur77 (NR4A1) agonist that induces apoptosis in cancer cells, evidence suggests this may occur through an indirect mechanism, as direct binding to the NR4A1 ligand-binding domain has not been observed. This is in contrast to other C-DIM analogs that exhibit direct binding and either agonistic or antagonistic activities. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers investigating the complex interactions of this compound and related compounds with nuclear receptors, and for professionals in drug development exploring the therapeutic potential of targeting the NR4A signaling axis. Further research is warranted to fully elucidate the precise molecular mechanisms underlying the agonist activity of this compound.

References

- 1. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Therapeutic Potential of DIM-C-pPhOCH3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 1,1-bis(3’-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3), a synthetic analog of diindolylmethane (DIM). This document consolidates key findings on its mechanism of action, summarizes quantitative data from preclinical studies, and outlines detailed experimental protocols.

Core Mechanism of Action

This compound is recognized as an agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[1][2] Its therapeutic potential, particularly in oncology, stems from its ability to induce apoptosis in cancer cells through multiple pathways.

The compound's primary mechanism involves the activation of Nur77, leading to downstream effects that promote cancer cell death.[1][3] Notably, this compound can induce apoptosis through both Nur77-dependent and Nur77-independent pathways.[1] In colon cancer cells, for instance, it has been shown to decrease cell survival and induce apoptosis, a process accompanied by the induction of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein.

Furthermore, the apoptotic response triggered by this compound is marked by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases-3, -8, and -9. In pancreatic cancer cells, this compound activates nuclear TR3, leading to the induction of genes associated with growth inhibition and apoptosis.

While this compound is a Nur77 agonist, other related DIM analogs, such as DIM-C-pPhOH, act as Nur77 antagonists, highlighting the nuanced structure-activity relationship within this class of compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound and its related analogs.

Table 1: In Vitro Efficacy of this compound and Analogs

| Compound | Cell Line | Assay | Concentration/IC50 | Time Point(s) | Observed Effect | Reference |

| This compound | RKO (colon cancer) | Cell Growth Inhibition | 10 μM | 24, 48, 72 h | Maximum inhibition at 72 h | |

| This compound | RKO (colon cancer) | Apoptosis Marker Analysis | 10 μM | 48, 72 h | PARP and caspase cleavage | |

| This compound | L3.6pL (pancreatic cancer) | Cell Growth Inhibition | 10, 15, 20 μM | 24, 48, 72 h | Significant decrease in cell growth | |

| DIM-C-pPhOH | ACHN (renal cancer) | Cell Proliferation | 13.6 μM (IC50) | Not Specified | Reduced cell proliferation | |

| DIM-C-pPhOH | 786-O (renal cancer) | Cell Proliferation | 13.0 μM (IC50) | Not Specified | Reduced cell proliferation | |

| DIM-C-pPhOH | RKO (colon cancer) | Cell Growth Inhibition | 21.2 μM (IC50) | 48 h | Inhibition of cell growth | |

| DIM-C-pPhOH | SW480 (colon cancer) | Cell Growth Inhibition | Not specified | 48 h | Inhibition of cell growth |

Table 2: In Vivo Efficacy of this compound and Analogs

| Compound | Animal Model | Tumor Model | Dosage | Duration | Outcome | Reference |

| This compound | Athymic nude mice | RKO cell xenografts | 25 mg/kg/day (oral gavage) | 21 days | Significant decrease in tumor volume and weight | |

| This compound | Athymic nude mice | L3.6pL cell xenografts | 25 mg/kg/day | Not Specified | Inhibition of tumor growth | |

| DIM-C-pPhOH | Athymic nude mice | Orthotopic lung cancer (A549 cells) | 30 mg/kg/day (oral gavage) | 4 weeks | Decreased tumor weight and volume | |

| Buttressed DIM-C-pPhOH analogs | Athymic nude mice | MDA-MB-231 cell xenografts (orthotopic) | 2, 5, 10 mg/kg/day | Not Specified | Potent inhibition of tumor volume and weight |

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

1. In Vitro Cell Growth Inhibition Assay

-

Cell Lines: RKO (colon cancer) or L3.6pL (pancreatic cancer) cells.

-

Treatment: Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound (e.g., 10, 15, 20 μM) or vehicle control (DMSO).

-

Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

-

Analysis: Cell viability is assessed using methods such as direct cell counting or MTT/MTS assays. The number of viable cells in treated wells is compared to the control.

2. Apoptosis Analysis by Western Blot

-

Cell Lysate Preparation: RKO cells are treated with this compound (e.g., 10 μM) for 48 or 72 hours. Whole-cell lysates are prepared using appropriate lysis buffers.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against apoptosis markers such as cleaved PARP, cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Gene Expression Analysis by RT-PCR

-

RNA Isolation: RKO cells are treated with this compound (e.g., 12.5 μM) for specific durations (e.g., 2 and 6 hours). Total RNA is isolated from the cells.

-

Reverse Transcription: The isolated RNA is reverse transcribed into cDNA.

-

PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the genes of interest.

-

Analysis: The PCR products are analyzed by gel electrophoresis to determine the relative expression levels of the target genes.

4. In Vivo Tumor Xenograft Study

-

Animal Model: Male athymic nude mice (e.g., 7-8 weeks old).

-

Tumor Cell Implantation: RKO or L3.6pL cells are injected subcutaneously into the flanks of the mice.

-

Treatment Protocol: Once tumors are palpable, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 25 mg/kg/day) via oral gavage, dissolved in a vehicle like corn oil. The control group receives the vehicle alone.

-

Monitoring: Tumor size and body weight are measured regularly throughout the study (e.g., for 21 days).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors may be processed for further analysis, such as histology or immunohistochemistry.

Visualizations: Signaling Pathways and Workflows

Caption: Apoptotic signaling pathway induced by this compound.

Caption: Experimental workflow for in vivo tumor xenograft studies.

References

The Influence of DIM-C-pPhOCH3 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3) on gene expression. This compound is a synthetic analog of diindolylmethane (DIM) that functions as a potent agonist of the nuclear receptor TR3 (NR4A1/Nur77). Its activity has been primarily investigated in the context of oncology, where it demonstrates significant anti-tumor properties by modulating the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and stress responses.

Core Mechanism of Action

This compound exerts its primary effects by binding to and activating the nuclear receptor TR3. This activation leads to a cascade of downstream events, influencing the transcription of a wide array of genes. Unlike other apoptosis-inducing agents that may require the nuclear export of TR3, this compound activates nuclear TR3, leading to distinct gene expression profiles and subsequent cellular responses.[1][2] The resulting cellular outcomes include the induction of apoptosis through both extrinsic and intrinsic pathways, inhibition of cell growth, and modulation of cellular stress responses.[1]

Quantitative Analysis of Gene Expression Changes

Microarray and real-time PCR analyses in various cancer cell lines have identified a significant number of genes whose expression is altered following treatment with this compound. The following tables summarize the key quantitative data on gene expression changes induced by this compound.

Table 1: Upregulated Genes in L3.6pL Pancreatic Cancer Cells (15 µM this compound for 6 hours)

| Gene Symbol | Gene Name | Fold Induction | Functional Category |

| ATF3 | Activating transcription factor 3 | >2 | Stress, Transcription, Apoptosis |

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor 1A | >2 | Growth Inhibition, Cell Cycle |

| CTH | Cystathionase | >2 | Metabolism, Homeostasis |

| DUSP1 | Dual specificity phosphatase 1 | >2 | Signal Transduction |

| GDF15 | Growth differentiation factor 15 | >2 | Growth Inhibition, Apoptosis |

| FASLG | Fas ligand | >2 | Apoptosis |

| TNFSF10 (TRAIL) | TNF-related apoptosis-inducing ligand | >2 | Apoptosis |

Data synthesized from microarray and real-time PCR results. The referenced studies indicate a greater than 2-fold induction for these genes.[1][2]

Signaling Pathways Modulated by this compound

The gene expression changes initiated by this compound translate into the modulation of several key signaling pathways. The primary pathway involves the direct activation of nuclear TR3, leading to the transcription of pro-apoptotic and growth-inhibitory genes.

Caption: this compound-induced TR3-dependent signaling pathway.

Furthermore, this compound can induce apoptosis through TR3-independent mechanisms, including the activation of kinase pathways and the induction of endoplasmic reticulum (ER) stress.

Caption: TR3-independent pro-apoptotic pathways activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of this compound on gene expression.

Cell Culture and Treatment

-

Cell Lines: L3.6pL, Panc1, Panc28, and MiaPaca-2 pancreatic cancer cell lines, and RKO colon cancer cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The media is then replaced with fresh media containing the desired concentration of this compound (typically 10-20 µM) or DMSO as a vehicle control. Treatment durations vary from 2 to 72 hours depending on the experimental endpoint.

Gene Expression Analysis via Microarray

-

RNA Isolation: L3.6pL cells are treated with 15 µM this compound or DMSO for 2 and 6 hours. Total RNA is isolated using a suitable method, such as the RNeasy Mini Kit (Qiagen).

-

Microarray Hybridization: The quality and integrity of the isolated RNA are assessed. The RNA is then processed and hybridized to a whole genome bioarray, such as the Codelink Whole Genome Bioarray.

-

Data Analysis: The arrays are scanned, and the data is analyzed using appropriate software (e.g., GeneSpring) to identify genes with statistically significant changes in expression.

Caption: Workflow for microarray analysis of this compound-treated cells.

Real-Time PCR (qPCR) for Gene Expression Validation

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from cells treated with this compound or DMSO as described above. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is set up using a suitable master mix, gene-specific primers, and the synthesized cDNA.

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct method, with a housekeeping gene (e.g., TATA-binding protein) used as an internal control for normalization.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Following treatment with this compound for the desired time (e.g., 6 hours), whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., ATF3, TR3). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

-

Animal Model: Male athymic nude mice are used for these studies.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., L3.6pL or RKO) is injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors are palpable, the mice are randomized into treatment and control groups. The treatment group receives daily oral gavage of this compound (e.g., 25 mg/kg/day) dissolved in a vehicle such as corn oil. The control group receives the vehicle alone.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Histological Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and immunohistochemistry for markers of apoptosis like cleaved caspase-3.

This guide provides a comprehensive overview of the current understanding of this compound's impact on gene expression. The provided data, pathways, and protocols serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology. Further research will continue to elucidate the full spectrum of this compound's activity and its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with DIM-C-pPhOCH3

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOCH3, or 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (DIM). It functions as a potent agonist of the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1)[1][2][3]. This compound has demonstrated significant anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including those of the colon and pancreas[1][4]. The mechanism of action involves both Nur77-dependent and -independent signaling pathways, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for in vitro experiments to investigate the effects of this compound on cancer cells.

Compound Information

| Property | Value | Reference |

| Molecular Formula | C24H20N2O | |

| Molecular Weight | 352.43 g/mol | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| Purity | ≥98% | |

| CAS Number | 33985-68-1 |

Mechanism of Action Overview

This compound primarily acts as a Nur77 agonist. Upon activation, nuclear Nur77 can translocate to the mitochondria, where it interacts with Bcl-2, inducing a conformational change that promotes apoptosis. Additionally, this compound can induce apoptosis through Nur77-independent pathways. The compound has been shown to induce the expression of pro-apoptotic genes such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) and Fas Ligand.

References

Application Notes and Protocols for DIM-C-pPhOCH3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhOCH3, also known as 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a synthetic derivative of diindolylmethane (DIM). It has emerged as a significant compound in cancer research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting, intended to guide researchers in their investigation of its therapeutic potential.

Mechanism of Action

This compound primarily functions as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3).[1] Its mechanism of action is multifaceted, inducing apoptosis through both Nur77-dependent and Nur77-independent signaling pathways.

Nur77-Dependent Pathway: Upon activation by this compound, nuclear Nur77 translocates to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and thereby converting it into a pro-apoptotic protein. This leads to the release of cytochrome c from the mitochondria, initiating the caspase cascade and subsequent apoptosis. Additionally, Nur77 activation by this compound upregulates the expression of TNF-related apoptosis-inducing ligand (TRAIL), further promoting the extrinsic apoptotic pathway.[1]

Nur77-Independent Pathway: this compound can also induce apoptosis independently of Nur77. This pathway involves the upregulation of pro-apoptotic genes such as activating transcription factor 3 (ATF3) and cystathionase. ATF3, in turn, can also contribute to the induction of TRAIL.[2]

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature. Note: Specific IC50 values for this compound are not widely published; the data below reflects concentrations used to achieve significant biological effects.

| Cell Line | Cancer Type | Concentration | Treatment Time | Observed Effects | Reference |

| RKO | Colon Cancer | 10 µM | 24, 48, 72 hours | Inhibition of cell growth, induction of apoptosis (PARP and caspase-3, -8, -9 cleavage), induction of TRAIL. | [1] |

| RKO | Colon Cancer | 12.5 µM | 2, 6 hours | Gene expression changes. | |

| L3.6pL | Pancreatic Cancer | 10, 15, 20 µM | 48 hours | Induction of apoptosis (cleaved PARP and caspases-3, -7, -8), induction of TRAIL and FasL. | |

| Panc-1 | Pancreatic Cancer | 15 µM | Not Specified | Induction of TRAIL and FasL. |

For the related compound DIM-C-pPhOH (a Nur77 antagonist) , the following IC50 values have been reported:

| Cell Line | Cancer Type | IC50 (µM) | Treatment Time | Reference |

| RKO | Colon Cancer | 21.2 | 48 hours | |

| SW480 | Colon Cancer | 21.4 | 48 hours | |

| ACHN | Kidney Cancer | 13.6 | Not Specified | |

| 786-O | Kidney Cancer | 13.0 | Not Specified |

Mandatory Visualizations

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

-

Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptotic proteins following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-TRAIL, anti-Nur77, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or vehicle control for the desired time (e.g., 24 or 48 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in various cancer cell lines through the modulation of Nur77-dependent and -independent pathways. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound. Careful optimization of experimental conditions for specific cell lines is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols: DIM-C-pPhOCH3 for In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, is a member of the C-DIM (methylene-substituted diindolylmethane) family of compounds. It has been identified as an agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3)[1]. Nur77 plays complex and often contradictory roles in cell fate; however, its activation by this compound in cancer cells has been shown to induce apoptosis and inhibit tumor growth, making it a compound of interest for cancer research[1]. These notes provide a comprehensive overview of the reported dosages, efficacy, and protocols for the use of this compound in preclinical mouse models.

In Vivo Dosage, Administration, and Efficacy

This compound has demonstrated significant anti-tumor activity in xenograft mouse models. The most commonly cited effective dosage is 25 mg/kg/day administered via oral gavage.

Table 1: Summary of In Vivo Studies using this compound in Mouse Models

| Parameter | Details | Reference |

| Compound | This compound | [2] |

| Mouse Strain | Male athymic nude mice (Foxn1nu) | |

| Age of Mice | 7-8 weeks | |

| Cancer Cell Line | RKO (human colon carcinoma) | |

| Dosage | 25 mg/kg/day | |

| Administration Route | Oral gavage | |

| Vehicle | Corn oil | |

| Treatment Duration | 21 days | |

| Key Outcomes | - Significantly decreased tumor volumes. - Significantly decreased final tumor weights. - No reported toxicity or adverse effects on body or organ weights. |

Note: A closely related compound, DIM-C-pPhOH (the p-hydroxyl analog), has been used at 30 mg/kg/day to inhibit tumor growth in renal and lung cancer mouse models.

Mechanism of Action